molecular formula C13H14N2O2S B8418640 [4-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol

[4-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol

Cat. No. B8418640
M. Wt: 262.33 g/mol
InChI Key: AUMFHFQSDXRWIE-UHFFFAOYSA-N
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Patent
US08937055B2

Procedure details

A mixture of [4-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol (13.5 g), Raney-nickel (96 g) and ethanol (500 mL) was heated under reflux for 2 hr. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate) to give the title compound (8.6 g).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([CH2:15][OH:16])=[CH:13][N:12]=[C:11](SC)[N:10]=2)=[CH:5][CH:4]=1>[Ni].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:14]([CH2:15][OH:16])=[CH:13][N:12]=[CH:11][N:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NC(=NC=C1CO)SC
Name
Quantity
96 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC=NC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.